5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine
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Description
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives similar to the compound . For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Kaneria et al. (2016) reported the antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives against various bacterial and fungal strains (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Biological Activities
Ceylan et al. (2014) investigated the biological activities of hybrid molecules containing azole moieties, including 1,2,4-triazole. They found that some of the synthesized compounds exhibited antimicrobial, antilipase, and/or antiurease activity (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).
Antitumor Activity
In 2015, a study by 叶姣 et al. synthesized a triazole derivative and evaluated its antitumor activity. They found that the compound had significant antitumor activity against the Hela cell line (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).
Energetic Material Synthesis
Cao et al. (2020) synthesized bi-heterocyclic skeletons containing 1,2,4-triazole and oxadiazole moieties for potential use in energetic materials. They highlighted the high detonation performance and thermal stability of these compounds (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-11-3-6-13(7-4-11)25-17(20)16(22-24-25)19-21-18(23-28-19)12-5-8-14-15(9-12)27-10-26-14/h3-9H,2,10,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRANAKIMMSMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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